Cas no 685108-54-7 (5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline)
![5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline structure](https://ja.kuujia.com/scimg/cas/685108-54-7x500.png)
5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline 化学的及び物理的性質
名前と識別子
-
- 5-(benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether
- 5-benzylsulfanyl-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
- 5-(benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
- 685108-54-7
- 11T-0262
- AKOS005079205
- 5-(BENZYLSULFANYL)-2-ETHYL-8,9-DIMETHOXY[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
- [1,2,4]Triazolo[1,5-c]quinazoline, 2-ethyl-8,9-dimethoxy-5-[(phenylmethyl)thio]-
- 5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
-
- インチ: 1S/C20H20N4O2S/c1-4-18-22-19-14-10-16(25-2)17(26-3)11-15(14)21-20(24(19)23-18)27-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3
- InChIKey: CFDDKQZRGRRWDT-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)C1=NC2C=C(C(=CC=2C2=NC(CC)=NN21)OC)OC
計算された属性
- 精确分子量: 380.13069707g/mol
- 同位素质量: 380.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 479
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.8Ų
- XLogP3: 4.5
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 0.74±0.30(Predicted)
5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643795-2mg |
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
685108-54-7 | 98% | 2mg |
¥495.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643795-20mg |
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
685108-54-7 | 98% | 20mg |
¥1365.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643795-25mg |
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
685108-54-7 | 98% | 25mg |
¥1201.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643795-5mg |
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
685108-54-7 | 98% | 5mg |
¥537.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643795-1mg |
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
685108-54-7 | 98% | 1mg |
¥546.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643795-10mg |
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
685108-54-7 | 98% | 10mg |
¥872.00 | 2024-05-03 |
5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolineに関する追加情報
5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline: A Comprehensive Overview
The compound 5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline, identified by the CAS number 685108-54-7, represents a significant advancement in the field of heterocyclic chemistry. This molecule belongs to the class of quinazoline derivatives, which have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a quinazoline core fused with a [1,2,4]triazole ring system, featuring substituents such as a benzylsulfanyl group at position 5, an ethyl group at position 2, and methoxy groups at positions 8 and 9. These substituents contribute to the molecule's unique physicochemical properties and bioactivity profiles.
Recent studies have highlighted the importance of quinazoline derivatives in various therapeutic areas. For instance, researchers have demonstrated that such compounds exhibit potent anti-inflammatory and antioxidant properties. The presence of the benzylsulfanyl group in this molecule is particularly noteworthy, as it has been shown to enhance the compound's stability and bioavailability. Furthermore, the ethyl and methoxy substituents play a crucial role in modulating the molecule's pharmacokinetic properties, making it a promising candidate for further exploration in preclinical studies.
The synthesis of 5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the quinazoline core through cyclization reactions and subsequent functionalization to introduce the desired substituents. The use of advanced synthetic techniques has enabled chemists to achieve high yields and excellent purity levels for this compound.
In terms of biological activity, this compound has been evaluated for its potential as an anticancer agent. Initial assays have revealed that it exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in cancer progression. Additionally, studies have indicated that this molecule may possess antiangiogenic properties, further underscoring its potential as a therapeutic agent.
The methoxy groups at positions 8 and 9 are critical for modulating the compound's solubility and permeability across biological membranes. These groups also contribute to hydrogen bonding interactions within cellular environments, enhancing the molecule's ability to interact with target proteins. Recent computational studies have provided insights into the molecular docking patterns of this compound with key oncogenic proteins such as Bcl-2 and EGFR (epidermal growth factor receptor), offering valuable information for rational drug design.
The benzylsulfanyl group at position 5 introduces additional functionality to this molecule by acting as a sulfur-based moiety capable of participating in redox reactions. This feature is particularly relevant in cellular environments where oxidative stress plays a role in disease pathogenesis. Experimental data suggest that this group enhances the compound's ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.
In conclusion, 5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline stands out as a compelling candidate for further investigation in drug discovery programs targeting cancer and other oxidative stress-related diseases. Its unique structural features and promising biological profile make it an invaluable addition to the arsenal of heterocyclic compounds available for therapeutic development.
685108-54-7 (5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline) Related Products
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)
- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 63303-29-7(Spiroisochroman-4,4'-piperidine)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 919843-55-3(N-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)
- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)
- 374678-33-8(9N-Trityl Guanine)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)




